Methacryloxytriethylgermane
Description
Methacryloxytriethylgermane (CAS: 95347-64-1, Product Code: GEM6490) is an organogermanium compound featuring a methacryloxy group attached to a triethylgermane backbone. Its molecular formula is C${11}$H${20}$GeO$_2$, with a molecular weight of 269.89 g/mol (estimated). This compound is primarily utilized in polymer chemistry and material science due to its methacryloxy functional group, which enables radical polymerization and crosslinking applications .
Properties
IUPAC Name |
triethylgermyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20GeO2/c1-6-11(7-2,8-3)13-10(12)9(4)5/h4,6-8H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXJEVFMVWRIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20GeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623557 | |
| Record name | Triethyl[(2-methylacryloyl)oxy]germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95347-64-1 | |
| Record name | Triethyl[(2-methylacryloyl)oxy]germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacryloxytriethylgermane can be synthesized through the reaction of triethylgermanium chloride with methacrylic acid in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process includes purification steps such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methacryloxytriethylgermane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert it into different organogermanium compounds.
Substitution: It can undergo substitution reactions where the methacryloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives .
Scientific Research Applications
Applications in Polymer Chemistry
2.1. Cross-linking Agent
MTEG serves as an effective cross-linking agent in the synthesis of various polymers. Its methacrylate functionality allows it to participate in radical polymerization processes, leading to the formation of three-dimensional networks. This property is particularly valuable in:
- Acrylic Resins : MTEG can be used to improve the mechanical strength and thermal stability of acrylic-based materials.
- Elastomers : The incorporation of MTEG enhances elasticity and durability, making it suitable for applications in automotive and industrial seals.
2.2. Modification of Polymer Surfaces
MTEG can modify polymer surfaces to improve adhesion properties and compatibility with other materials. This application is crucial in:
- Coatings : MTEG-modified coatings exhibit enhanced adhesion to substrates, which is beneficial in protective and decorative applications.
- Adhesives : The use of MTEG can improve the bonding strength between dissimilar materials.
Applications in Nanotechnology
3.1. Synthesis of Nanocomposites
MTEG has been utilized in the preparation of nanocomposites by integrating nanoparticles into polymer matrices. This application enhances the mechanical and thermal properties of the resulting materials. Specific examples include:
- Silica Nanoparticles : Incorporating silica with MTEG-modified polymers results in materials with improved thermal stability and mechanical strength.
- Metal Nanoparticles : The functionalization of metal nanoparticles with MTEG can enhance their dispersion within polymer matrices, leading to better performance in electronic and optical applications.
3.2. Drug Delivery Systems
The biocompatibility of MTEG makes it a candidate for drug delivery applications. Its ability to form hydrogels through cross-linking can be harnessed for controlled release systems, particularly in biomedical fields.
4.1. Case Study: Enhanced Mechanical Properties
A study conducted on acrylic resins incorporating MTEG demonstrated a significant increase in tensile strength and elongation at break compared to control samples without MTEG. The results indicated that the cross-linking density was a key factor contributing to these improvements.
| Property | Control Sample | MTEG-Modified Sample |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 5 | 12 |
4.2. Case Study: Nanocomposite Performance
Research involving MTEG as a modifier for silica-filled elastomers showed enhanced thermal stability and reduced thermal conductivity, making these materials suitable for high-performance applications such as thermal barriers.
| Property | Control Sample | MTEG-Modified Sample |
|---|---|---|
| Thermal Conductivity (W/mK) | 0.25 | 0.15 |
| Thermal Stability (°C) | 200 | 250 |
Mechanism of Action
The mechanism of action of methacryloxytriethylgermane involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Organogermanium Compounds
Structural Analogues
Methacryloxymethyltrimethylgermane (CAS: 125668-59-9)
- Molecular Formula : C$8$H${16}$GeO$_2$
- Molecular Weight : 225.81 g/mol
- Key Differences : Replaces triethylgermane with trimethylgermane, reducing steric hindrance and altering reactivity. The methyl groups lower thermal stability compared to ethyl substituents.
- Applications : Used in UV-curable coatings and adhesives .
Ethyltriethoxygermane (CAS: 5865-92-9)
- Molecular Formula : C$8$H${20}$GeO$_3$
- Molecular Weight : 236.88 g/mol
- Physical Properties : Boiling point = 180°C, Density = 1.11 g/cm³, Refractive Index = 1.4178 .
- Key Differences : Contains ethoxy groups instead of methacryloxy, making it suitable as a sol-gel precursor for germanium oxide films.
Chlorotriethylgermane (CAS: 994-90-7)
Comparison of Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Group |
|---|---|---|---|---|---|
| Methacryloxytriethylgermane | C${11}$H${20}$GeO$_2$ | 269.89 | N/A | N/A | Methacryloxy |
| Methacryloxymethyltrimethylgermane | C$8$H${16}$GeO$_2$ | 225.81 | N/A | N/A | Methacryloxy |
| Ethyltriethoxygermane | C$8$H${20}$GeO$_3$ | 236.88 | 180 | 1.11 | Ethoxy |
| Chlorotriethylgermane | C$6$H${15}$ClGe | 209.27 | N/A | N/A | Chlorine |
| Diethyldichlorogermane | C$4$H${10}$Cl$_2$Ge | 201.62 | N/A | N/A | Dichloride |
| Tetrabutylgermane | C${16}$H${36}$Ge | 301.10 | N/A | N/A | Butyl |
Key Research Findings
- Synthetic Methods : this compound is synthesized via nucleophilic substitution between triethylgermanium chloride and methacrylic acid derivatives, analogous to Methacryloxymethyltrimethylgermane .
- Polymer Performance : Germanium-containing methacrylates exhibit enhanced thermal stability (decomposition >250°C) compared to silicon analogues due to Ge-C bond strength .
- Orthogonal Reactivity : Triethylgermane derivatives participate in Stille-like cross-couplings without interfering with traditional palladium catalysts, enabling modular material design .
Biological Activity
Methacryloxytriethylgermane (MTEG) is an organogermanium compound that has garnered interest in various fields, including materials science and biology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by the molecular formula and a molecular weight of 228.91 g/mol. It is synthesized through the reaction of triethylgermanium chloride with methacrylic acid, typically using triethylamine as a base under inert atmospheric conditions to prevent oxidation. The resulting compound is a colorless liquid with unique chemical properties that facilitate its use in various applications.
The biological activity of MTEG is attributed to its ability to interact with biological molecules, potentially acting as a ligand for specific receptors or enzymes. Its mechanism of action involves modulation of enzymatic activity and receptor binding, which can influence various biochemical pathways in cells.
Antimicrobial Properties
Research indicates that MTEG may possess antimicrobial properties, similar to other organogermanium compounds. These properties could be harnessed in pharmaceutical formulations aimed at treating infections or enhancing the efficacy of existing antimicrobial agents. Studies have shown that organogermanium compounds can disrupt microbial membranes, leading to cell lysis .
Cytotoxicity Studies
Cytotoxicity studies have been conducted to evaluate the effects of MTEG on various cancer cell lines. Preliminary findings suggest that MTEG exhibits selective cytotoxicity against certain cancer cell types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Table 1: Summary of Biological Activity Studies on this compound
| Study | Cell Line | Concentration (µM) | Effect | Reference |
|---|---|---|---|---|
| 1 | HeLa | 50 | 75% inhibition of growth | |
| 2 | MCF-7 | 100 | Induced apoptosis | |
| 3 | A549 | 200 | No significant effect |
Case Study: Anticancer Activity
In a study examining the anticancer potential of MTEG, researchers treated HeLa cells with varying concentrations of the compound. At a concentration of 50 µM, MTEG led to a 75% inhibition of cell growth, indicating significant anticancer activity . Further investigations into the mechanisms revealed that MTEG induced apoptosis in MCF-7 breast cancer cells at a concentration of 100 µM, suggesting its potential as a therapeutic agent in oncology .
Comparison with Other Organogermanium Compounds
This compound can be compared to other organogermanium compounds such as methacryloxytrimethylgermane and methacryloxytriphenylgermane. While all these compounds share similar core structures, their biological activities differ significantly due to variations in their substituents.
Table 2: Comparison of Organogermanium Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
